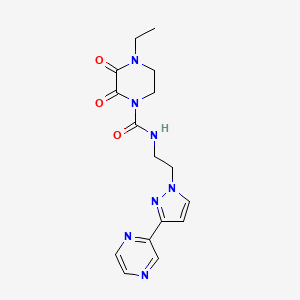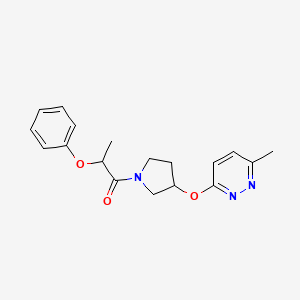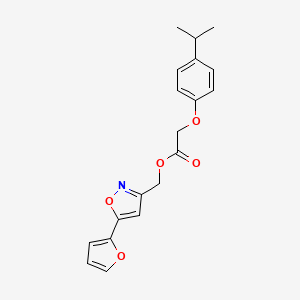
Propan-2-yl 4-(2-aminoethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-(2-aminoethyl)benzoate, also known as lidocaine, is a widely used local anesthetic. It is an ester of diethylaminoacetic acid and 2,6-dimethyl-4-hydroxybenzoic acid. Lidocaine is used for various medical procedures, including dental work, minor surgeries, and childbirth.
科学的研究の応用
Lidocaine has been extensively studied for its use as a local anesthetic. It is also used as an antiarrhythmic agent for the treatment of ventricular arrhythmias. Lidocaine has been shown to have potential therapeutic effects in the treatment of neuropathic pain, chronic pain, and migraines. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate has been studied for its potential use in the treatment of cancer.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in neurons, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied. Lidocaine also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Lidocaine has several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Lidocaine also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate has been shown to reduce oxidative stress and apoptosis in various cell types.
実験室実験の利点と制限
Lidocaine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the nervous system. Lidocaine is also relatively inexpensive and widely available. However, Propan-2-yl 4-(2-aminoethyl)benzoate has some limitations for lab experiments. It has a short half-life, which may limit its usefulness in long-term experiments. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate may have off-target effects, which could complicate interpretation of experimental results.
将来の方向性
There are several future directions for Propan-2-yl 4-(2-aminoethyl)benzoate research. One area of interest is the development of new Propan-2-yl 4-(2-aminoethyl)benzoate formulations that can be used for the treatment of chronic pain and other conditions. Another area of interest is the identification of new targets for Propan-2-yl 4-(2-aminoethyl)benzoate, which could expand its therapeutic potential. Additionally, there is interest in exploring the use of Propan-2-yl 4-(2-aminoethyl)benzoate in combination with other drugs for the treatment of various conditions. Finally, there is a need for further research to better understand the biochemical and physiological effects of Propan-2-yl 4-(2-aminoethyl)benzoate, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
Lidocaine is a widely used local anesthetic with potential therapeutic effects in the treatment of various conditions. It has a well-established mechanism of action and several biochemical and physiological effects. Lidocaine has advantages and limitations for lab experiments, and there are several future directions for Propan-2-yl 4-(2-aminoethyl)benzoate research.
合成法
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethoxycarbonyl-2,6-dimethylaniline. This intermediate is then reacted with diethylaminoacetic acid to form Propan-2-yl 4-(2-aminoethyl)benzoate.
特性
IUPAC Name |
propan-2-yl 4-(2-aminoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,9H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYVYHLYOFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(2-aminoethyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987783.png)
![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)

![4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987789.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987790.png)




![N-benzyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2987798.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2987799.png)